Home > Products > Building Blocks P7265 > (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid
(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid - 1076232-78-4

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

Catalog Number: EVT-1686760
CAS Number: 1076232-78-4
Molecular Formula: C13H9BClNO2S
Molecular Weight: 289.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is a synthetic boronic acid derivative with a core structure consisting of a benzothiazole ring linked to a phenylboronic acid moiety. [] It is a relatively new compound in scientific research and its full potential is yet to be explored. Its unique structure incorporating both benzothiazole and boronic acid functionalities makes it attractive for various research applications, particularly in sensing and materials science.

2-(4-Boronophenyl)quinoline-4-carboxylic acid

Compound Description: 2-(4-Boronophenyl)quinoline-4-carboxylic acid serves as a fundamental building block for synthesizing novel diboronic acid compounds with aggregation-induced emission (AIE) properties. These compounds, designed for long-wavelength fluorescent sensing applications, are particularly useful in chemical biology and clinical diagnostics. Notably, derivatives of 2-(4-Boronophenyl)quinoline-4-carboxylic acid exhibit fluorescence emission at approximately 500 nm, making them suitable for long-wavelength detection. []

Relevance: 2-(4-Boronophenyl)quinoline-4-carboxylic acid shares structural similarities with (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid. Both compounds feature a boronic acid moiety directly attached to an aromatic system. While (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid incorporates a benzothiazole unit, 2-(4-Boronophenyl)quinoline-4-carboxylic acid contains a quinoline-4-carboxylic acid group. These variations highlight the exploration of different aromatic heterocycles in conjunction with boronic acid for developing fluorescent probes. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It exhibits a complex binding profile, interacting with both orthosteric and allosteric sites of the receptor. Studies suggest that T2384 binds to PPARγ in two distinct orthosteric binding modes and also to an allosteric site, contributing to its unique pharmacological properties. Ligand aggregation in biochemical assays can influence the observed activity profile of T2384. []

Relevance: T2384 incorporates a benzothiazole moiety as a key structural element, similar to (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid. Notably, both compounds feature a chlorine substituent on the benzothiazole ring. This structural commonality highlights the significance of benzothiazole derivatives in medicinal chemistry, particularly in targeting PPARγ. While (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid utilizes a boronic acid group for potential applications in sensing or catalysis, T2384 incorporates a sulfonamide group for its pharmacological activity. []

(E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid

Compound Description: This novel boronic acid-based molecule displays promising anticancer activity. It exhibits potent cytotoxicity against various cancer cell lines at low concentrations, rivaling the efficacy of the standard drug doxorubicin. Metabolic studies have identified two key metabolites of this compound. Its pKa has been determined, and a precise reverse phase high-performance liquid chromatography bioanalytical method has been developed for its quantification, adhering to the United States Food and Drug Administration bioanalytical guidelines. []

Relevance: The boronic acid-based anticancer molecule features a thiazole ring within its structure, similarly to (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, which contains a benzothiazole moiety. While both compounds share a thiazole-based scaffold, the anticancer molecule incorporates additional functional groups like an ethoxycarbonyl group, a dimethylamino group, and an oxopropenyl group. These structural variations demonstrate the diverse chemical modifications possible on thiazole-containing compounds, leading to different biological activities. []

2-(2-Hydroxyphenyl)benzoxazole (HBO)

Compound Description: HBO serves as a precursor for synthesizing rigid π-conjugated fluorescent cores. When reacted with triphenylborane, HBO yields BPh2(BOZ) (BOZ = 2-(benzo[d]oxazol-2-yl)phenol), a fluorescent core that exhibits deep blue emission in both solution and solid state. []

2-(2′-Hydroxyphenyl)benzothiazole (HBT)

Compound Description: HBT is a well-established fluorophore known for its excited-state intramolecular proton transfer (ESIPT) mechanism. It possesses favorable photophysical properties, including a large Stokes shift (151 nm) and a four-level photochemical process, making it suitable for various fluorescent applications. []

2-Methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-glucopyranosyl)]aminoquinazolin-4(3H)-one and 2-Methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-ribofuranosyl)]aminoquinazolin-4(3H)-one

Compound Description: These compounds are boronated N-glycosylaminoquinazolines synthesized as potential agents for boron neutron capture therapy (BNCT). These compounds exhibited lower water solubility compared to their nido-undecaboranylquinazoline counterparts, resulting in higher toxicity. []

Relevance: Although not directly containing a benzothiazole group, these compounds are structurally related to (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid by their shared utilization of an aromatic boronic acid derivative. In the case of these compounds, the boronic acid derivative is a carborane, while in (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid it is a simple phenyl boronic acid. The incorporation of a quinazolinone scaffold in these compounds emphasizes the exploration of different heterocyclic systems in conjunction with boronic acids for medicinal chemistry purposes. []

Sodium 2-methyl-3-[4-(nido-undecarborate-1-yl)phenyl]-6-[N-β-D-glucopyranosyl]aminoquinazolin-4(3H)-one and Sodium 2-methyl-3-[4-(nido-undecarborate-1-yl)phenyl]-6-[N-β-D-ribofuranosyl)]aminoquinazolin-4(3H)-one

Compound Description: These compounds are highly water-soluble N-glycosyl nido-undecaboranylquinazolines. The increased water solubility of these compounds led to reduced toxicity in vitro compared to their closo-carboranylquinazoline counterparts. These compounds are considered potential agents for BNCT due to their low toxicity at high boron concentrations. []

Relevance: These compounds, while lacking a benzothiazole group, exhibit structural similarity to (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid. Both incorporate a boronic acid derivative linked to a heterocyclic system. In these compounds, the boronic acid derivative is a nido-undecarborate, while in (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid it is a phenyl boronic acid. This structural connection underscores the importance of boronic acid derivatives in designing potential therapeutic agents, particularly for BNCT. []

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones

Compound Description: These two classes of compounds were synthesized from 4-(benzo[d]thiazol-2-yl)benzenamine. These compounds highlight the versatility of thiourea derivatives in constructing various heterocyclic systems. []

Relevance: These compounds share a common structural feature with (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid: the presence of a benzothiazole moiety directly connected to a phenyl ring. The structural variations in the heterocyclic rings attached to the phenyl group, specifically oxadiazinanethione in 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and triazinanethione in 1-(4-(benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones, demonstrate the diverse chemical space that can be explored by modifying the substituents on the benzothiazole-phenyl core. []

Overview

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a chlorobenzo[d]thiazole moiety. This compound is part of a larger class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. The unique structure of this compound allows it to participate in various chemical transformations, making it valuable in medicinal chemistry and materials science.

Source: The compound is synthesized through methods that involve the functionalization of boronic acids and heterocycles, often utilizing palladium-catalyzed reactions and other coupling techniques to achieve the desired structural modifications .

Classification: This compound falls under the category of boronic acids, specifically arylboronic acids, which are characterized by their ability to form reversible complexes with diols and other Lewis bases. It also belongs to the subgroup of compounds containing thiazole rings, which are important in pharmaceuticals due to their biological activity.

Synthesis Analysis

The synthesis of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid can be achieved through several methods:

  1. Palladium-Catalyzed Cross-Coupling Reactions: One common approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between a suitable aryl halide (in this case, 4-chlorobenzo[d]thiazole) and a boronic acid derivative. This method allows for the formation of carbon-carbon bonds with high selectivity and efficiency .
  2. Direct Borylation: Another method includes direct borylation of an aromatic compound using boron reagents such as boron trifluoride or trialkyl borates under specific conditions that facilitate the formation of the boronic acid group .
  3. Transmetalation Reactions: The transmetalation of organotin or organosilicon compounds with boron halides is also a viable route, where the stability of B-C bonds drives the reaction forward .

Technical details such as reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid can be described as follows:

  • Molecular Formula: C13H10BClN2S
  • Molecular Weight: 252.66 g/mol
  • Structural Features:
    • A phenyl ring connected to a chlorobenzo[d]thiazole group.
    • A boronic acid functional group (-B(OH)2) attached to the phenyl ring.

Data from NMR and X-ray crystallography can provide insights into the precise arrangement of atoms within the molecule, including bond angles and distances that influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid participates in several significant chemical reactions:

  1. Suzuki Coupling Reactions: This compound can react with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base (such as potassium carbonate or sodium hydroxide) .
  2. Nucleophilic Substitution Reactions: The presence of the chlorobenzo[d]thiazole moiety allows for nucleophilic attack under basic conditions, facilitating further functionalization at specific positions on the thiazole ring .
  3. Formation of Complexes with Diols: As a boronic acid, it can form reversible complexes with diols, which is useful in sensing applications and in drug delivery systems .

Technical details regarding reaction conditions (e.g., temperature, solvent choice), yields, and by-products are essential for understanding the efficiency and applicability of these reactions.

Mechanism of Action

The mechanism by which (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid exerts its effects involves several key steps:

  1. Formation of Boronate Esters: Upon treatment with diols, this compound forms stable boronate esters through nucleophilic attack on the boron center.
  2. Cross-Coupling Mechanism: In Suzuki reactions, the mechanism involves oxidative addition of an aryl halide to a palladium catalyst followed by transmetalation with the boronic acid, leading to reductive elimination and formation of biaryl products.
  3. Biological Interactions: The chlorobenzo[d]thiazole moiety may interact with biological targets through hydrogen bonding or π-stacking interactions, contributing to its potential therapeutic effects .

Data from kinetic studies and computational modeling can provide further insights into these mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid include:

  • Appearance: Typically appears as a white to pale yellow crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol; limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the boron atom and its ability to undergo coupling reactions under mild conditions .

Applications

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid has various scientific applications:

  1. Organic Synthesis: Widely used in Suzuki coupling reactions for synthesizing complex organic molecules.
  2. Medicinal Chemistry: Its structural features may provide biological activity against certain diseases; compounds containing thiazoles are often explored for their pharmacological properties.
  3. Materials Science: Potential applications in developing new materials due to its ability to form stable complexes with various substrates.
  4. Sensors: Utilized in sensors for detecting diols or other Lewis bases due to its reversible complexation behavior .

This compound exemplifies how organoboron chemistry plays a critical role in advancing synthetic methodologies across various fields.

Structural Motifs and Pharmacophoric Significance of Benzothiazole Derivatives

The benzothiazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic system, comprising fused benzene and thiazole rings, provides a planar, electron-rich aromatic surface essential for π-π stacking interactions with biological targets. The incorporation of a chlorine atom at the C4 position—as in the 4-chlorobenzo[d]thiazolyl moiety of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid—enhances electrophilic character and metabolic stability while influencing dipole moments critical for target binding [1]. This modification follows established structure-activity relationship (SAR) principles observed in FDA-approved benzothiazole derivatives like flutemetamol, where halogen substitutions improve blood-brain barrier (BBB) permeability and target affinity [5].

Table 1: Key Pharmacological Properties of Bioactive Benzothiazole Derivatives

Benzothiazole DerivativeBiological TargetTherapeutic ApplicationKey Structural Feature
Flutemetamol [2]Amyloid-β plaquesAlzheimer's diagnosticsFluorinated benzothiazole
BTPB [5]Aryl hydrocarbon receptorBNCT brain deliveryBenzothiazole-boronic acid hybrid
VEGFR-2 inhibitors [4]Kinase domain (ATP binding)Antiangiogenic cancer therapy2-Aminobenzothiazole core
p38α MAPK inhibitors [10]ATP/allosteric sitesAntiproliferative agentsN-(benzothiazol-2-yl)acetamide
(3-(4-Cl-BT)phenyl)BA*PI3K/AKT pathway (projected)PTEN-deficient cancers4-Chloro substitution

*Proposed compound abbreviation for (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

Benzothiazoles demonstrate remarkable target promiscuity, exhibiting potent activity against multiple oncology-relevant pathways. They function as:

  • Kinase Inhibitors: 2-Aminobenzothiazole derivatives inhibit VEGFR-2 at nanomolar concentrations (IC~50~ = 91 nM) through hinge region binding in the ATP pocket, suppressing tumor angiogenesis [4].
  • CNS-Targeting Agents: The scaffold's lipophilicity (cLogP ≈ 3.6) and low molecular weight (<400 Da) enable BBB penetration, evidenced by benzothiazole-based boron complexes achieving brain/blood ratios >3.94 in glioma models [5].
  • Antiproliferative Agents: Substitutions at C2 and C6 positions modulate cytotoxicity, with hydroxy-naphthyl variants demonstrating sub-micromolar IC~50~ values (0.1969 μM) against triple-negative breast cancer [8]. The 4-chloro modification in our target compound is anticipated to enhance DNA binding affinity and ROS generation in hypoxic tumor environments.

Role of Boronic Acid Functionality in Kinase Inhibitor Design and Cross-Coupling Applications

Boronic acids [-B(OH)~2~] introduce unique physicochemical and mechanistic properties that complement the benzothiazole pharmacophore. This functionality enables two strategic advantages in drug design:

Molecular Recognition Capabilities:The boronic acid group undergoes reversible covalent interactions with biological nucleophiles, particularly serine residues in protease active sites. This underpins the mechanism of FDA-approved boronic acid drugs (e.g., bortezomib), where the sp~2~-hybridized boron atom forms tetrahedral adducts with the catalytic threonine of the 20S proteasome [8]. In kinase inhibition, boronic acids demonstrate distinct binding modes:

  • ATP-Competitive Binding: Planar benzothiazole-boronic acid hybrids occupy the adenine region of kinase ATP pockets, while the boronic acid coordinates with backbone amides via hydrogen bonding [4].
  • Allosteric Modulation: In type V kinase inhibitors, boron-containing compounds simultaneously engage the ATP site and adjacent hydrophobic pockets, enhancing selectivity [10].

Table 2: Therapeutic Applications of Boronic Acid-Containing Compounds

ApplicationMechanismExample CompoundAdvantage over Non-Boron Analogues
Proteasome inhibitionCovalent binding to Thr1-OγBortezomib10-fold increased potency vs. peptide aldehydes
Targeted alpha therapyAstatine-boron complex formation[²¹¹At]3′-At-PIB-OMe [2]In vivo stability (t~1/2~ > 4h)
BNCT agentsB~10~ neutron captureBTPB [5]Brain/blood ratio = 3.94 (vs. 0.59 for BPA-f)
Anticancer hybridsPI3K binding & ROS generationPhenanthren-9-yl boronic acid [8]IC~50~ = 0.2251 μM (4T1 cells)
Synthetic building blockSuzuki-Miyaura cross-couplingAryl boronic acidsRadiolabeling efficiency >95% [2]

Synthetic Versatility:The boronic acid group enables efficient radiolabeling and structural diversification via transition metal-catalyzed coupling reactions. Copper-catalyzed astatination of benzothiazole boronic esters achieves >95% radiochemical yield for alpha-emitting therapeutics like [²¹¹At]3′-At-PIB-OMe, critical for targeted alpha therapy (TAT) against Alzheimer's amyloid plaques [2]. Similarly, the boronic acid in (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid permits late-stage functionalization via Suzuki-Miyaura cross-coupling, facilitating structure-activity studies without reconstructing the benzothiazole core.

Rationale for Hybridization: Synergistic Effects in PTEN-Deficient and Chemoresistant Cancers

The strategic fusion of 4-chlorobenzothiazole and boronic acid pharmacophores creates a hybrid architecture with projected activity against cancers exhibiting phosphatase and tensin homolog (PTEN) deficiency—a genomic alteration occurring in >40% of glioblastomas, 66% of uterine cancers, and 17% of prostate cancers [3] [6]. PTEN loss constitutively activates the PI3K/AKT/mTOR pathway while generating an immunosuppressive tumor microenvironment (TME), conferring resistance to conventional therapies [7] [9]. The benzothiazole-boronic acid hybrid approach addresses this multidrug resistance through three synergistic mechanisms:

PI3K Pathway Inhibition

:PTEN-deficient tumors exhibit hyperactivation of PI3K signaling, creating a dependency known as "oncogene addiction." Boronic acids demonstrate high affinity for PI3K's ATP-binding site due to coordination with catalytic lysine (K833) and valine (V882) residues. Molecular docking studies reveal that benzothiazole-boronic acid hybrids maintain key interactions with PI3Kα despite the absence of PTEN, potentially overcoming resistance mechanisms associated with upstream receptor tyrosine kinase inhibition [6]. The 4-chloro substituent enhances membrane permeability, promoting intracellular accumulation in tumor cells [5].

Properties

CAS Number

1076232-78-4

Product Name

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

IUPAC Name

[3-(4-chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid

Molecular Formula

C13H9BClNO2S

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C13H9BClNO2S/c15-10-5-2-6-11-12(10)16-13(19-11)8-3-1-4-9(7-8)14(17)18/h1-7,17-18H

InChI Key

IKEJMPKYYYKRTK-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.